2-(4-Iodo-imidazol-1-yl)ethylamine
Description
2-(4-Iodo-imidazol-1-yl)ethylamine is an imidazole-derived amine featuring an ethylamine chain linked to the 1-position of the imidazole ring and an iodine substituent at the 4-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the iodine atom, which may influence receptor binding and pharmacokinetics.
Properties
Molecular Formula |
C5H8IN3 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(4-iodoimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8IN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2 |
InChI Key |
HYNMFJVHFLDDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCN)I |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Imidazole
Methodology :
Imidazole undergoes N-alkylation with 2-chloroethylamine derivatives in the presence of a base. Subsequent iodination at the 4-position is achieved via electrophilic substitution.
Procedure :
-
N-Alkylation :
-
Iodination :
Key Data :
Ullmann Coupling with Iodoethylamine
Methodology :
A Cu-catalyzed Ullmann reaction couples pre-iodinated ethylamine with imidazole.
Procedure :
-
Substrate Preparation :
-
Coupling :
Advantages :
Pd-Catalyzed Cross-Coupling
Methodology :
A Sonogashira or Suzuki-Miyaura coupling introduces iodine post-alkylation.
Procedure :
-
Synthesis of 2-(imidazol-1-yl)ethylamine :
-
As described in Section 2.1.
-
-
Pd-Mediated Iodination :
Key Data :
Regioselectivity and Challenges
Control of Iodine Position
Stability Considerations
-
Light Sensitivity :
-
Purification :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-Azido-imidazol-1-yl)-ethylamine.
Scientific Research Applications
2-(4-Iodo-imidazol-1-yl)ethylamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of imidazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-imidazol-1-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethylamine group can interact with receptor sites, modulating their function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Imidazole Core
The position and nature of substituents on the imidazole ring critically affect biological activity and chemical reactivity:
*Calculated based on molecular formula (C₅H₈IN₃).
Key Observations :
Stability Considerations :
- Iodoimidazoles are generally stable under ambient conditions but may undergo photodehalogenation or nucleophilic substitution in polar solvents. In contrast, chloro derivatives (e.g., 2-chloropyrimidine) are more reactive toward displacement .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Property | This compound | Histamine | 2-(1H-Imidazol-1-yl)ethylamine |
|---|---|---|---|
| Molecular Formula | C₅H₈IN₃ | C₅H₉N₃ | C₅H₉N₃ |
| LogP (Predicted) | ~1.8* | -0.47 | ~0.2 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
*Estimated using ChemDraw.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Iodo-imidazol-1-yl)ethylamine, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on pre-functionalized imidazole cores. For example:
- Iodination : Direct iodination of 2-(imidazol-1-yl)ethylamine derivatives using iodine monochloride (ICl) in acetic acid at 60–80°C .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups before iodination .
- Critical Conditions : Control reaction temperature (excessive heat may degrade the imidazole ring), maintain anhydrous conditions for moisture-sensitive reagents, and use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the iodo substituent and ethylamine sidechain. Key peaks include:
- Imidazole C-H protons (~7.0–7.5 ppm).
- Ethylamine protons (δ ~3.2–3.5 ppm for CH₂NH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₅H₈IN₃: calc. 220.9732) .
- Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed coupling reactions when introducing the iodo substituent in imidazole derivatives?
- Methodological Answer :
- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance selectivity and reduce dehalogenation side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of iodinating agents, while ethanol/water mixtures reduce byproduct formation (Table 1) .
- Table 1 : Reaction Optimization for Iodo-Imidazole Synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | EtOH | 60 | 45 |
| Raney Ni | H₂O | 80 | 92 |
| Pd(OAc)₂ | DMF | 100 | 88 |
| Source: Adapted from hydrogenation studies in imidazole synthesis . |
Q. How should researchers address contradictions between computational predictions and experimental spectral data for imidazole-ethylamine derivatives?
- Methodological Answer :
- Re-evaluate Computational Models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for iodine’s relativistic effects, which impact NMR chemical shifts .
- Experimental Validation : Perform 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations, especially near the iodine atom .
- Case Study : A 0.5 ppm deviation in ¹H NMR for the ethylamine chain may indicate conformational flexibility; MD simulations can model dynamic behavior .
Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position of the imidazole ring to modulate electronic properties and binding affinity .
- Bioisosteric Replacement : Substitute iodine with trifluoromethyl (-CF₃) to retain steric bulk while improving metabolic stability .
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cytochrome P450) and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
